molecular formula C9H11ClN2O2S B3024715 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine CAS No. 64614-51-3

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B3024715
CAS No.: 64614-51-3
M. Wt: 246.71 g/mol
InChI Key: HBZKJCDPAUHBFB-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is an organic compound with the molecular formula C9H11ClN2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate

Major Products

Scientific Research Applications

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.

    Biological research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Industrial chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloropyridine

Uniqueness

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both a chloro and a pyrrolidin-1-ylsulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKJCDPAUHBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368646
Record name 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64614-51-3
Record name 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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